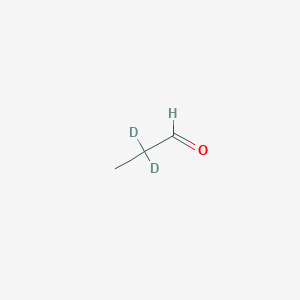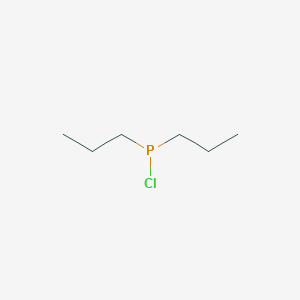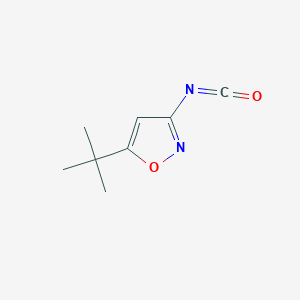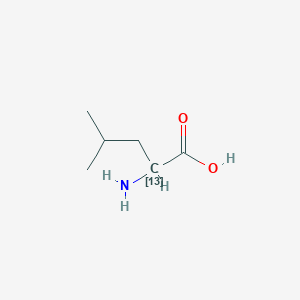
Propionaldehyde-2,2-d2
Overview
Description
Propionaldehyde-2,2-d2: is a deuterated form of propionaldehyde, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. It is a colorless, flammable liquid with a pungent and fruity odor. The molecular formula is CH3CD2CHO, and it has a molecular weight of 60.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Method: Propionaldehyde-2,2-d2 can be synthesized by the deuterium exchange reaction of propionaldehyde with deuterium oxide (D2O) in the presence of a base such as pyridine.
Hydroformylation Method: Another method involves the hydroformylation of ethylene with deuterium-labeled carbon monoxide and hydrogen to produce deuterated propionaldehyde.
Industrial Production Methods: The industrial production of this compound is similar to that of regular propionaldehyde but involves the use of deuterium-labeled reagents. The low-pressure oxo synthesis method, which uses rhodium-phosphine complexes as catalysts, is commonly employed .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to 1-propanol-2,2-d2 using reducing agents like lithium aluminum hydride.
Condensation: It undergoes aldol condensation reactions to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidified dichromate (Cr2O7^2-)
Reduction: Lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products:
Oxidation: Propionic acid-2,2-d2
Reduction: 1-Propanol-2,2-d2
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
Chemistry: Propionaldehyde-2,2-d2 is used as a stable isotope-labeled compound in various chemical research applications, including reaction mechanism studies and tracer experiments .
Biology and Medicine: In biological research, it is used in metabolic studies to trace the incorporation and transformation of carbon atoms in metabolic pathways .
Industry: It is employed in the synthesis of deuterated pharmaceuticals and other fine chemicals where isotopic labeling is required .
Mechanism of Action
The mechanism of action of propionaldehyde-2,2-d2 involves its participation in typical aldehyde reactions such as nucleophilic addition and oxidation. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, which can be studied to gain insights into reaction mechanisms .
Comparison with Similar Compounds
Propionaldehyde-1-13C: A carbon-13 labeled analog of propionaldehyde.
Propionaldehyde-2,2,3,3,3-d5: A deuterated analog with five deuterium atoms.
Acetaldehyde-d4: A deuterated form of acetaldehyde with four deuterium atoms.
Uniqueness: Propionaldehyde-2,2-d2 is unique due to its specific deuterium labeling at the second carbon position, which makes it particularly useful for studying reaction mechanisms and isotope effects in chemical and biological systems .
Properties
IUPAC Name |
2,2-dideuteriopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJYMSMWIIQGU-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480223 | |
| Record name | Propionaldehyde-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39493-21-5 | |
| Record name | Propionaldehyde-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39493-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)









![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)


